molecular formula C21H13Cl2N5O3 B11697339 (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697339
M. Wt: 454.3 g/mol
InChI Key: BAZLITKDXUBVPC-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core substituted with dichloro-nitrophenyl and diphenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,6-dichloro-4-nitrophenylhydrazine with 2,5-diphenyl-3,4-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and nitrophenyl group allow it to form covalent bonds with target proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the nitro group, resulting in different reactivity and biological activity.

    (4E)-4-[2-(4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the dichloro substitution, affecting its chemical properties.

Uniqueness

The presence of both dichloro and nitro groups in (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H13Cl2N5O3

Molecular Weight

454.3 g/mol

IUPAC Name

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H13Cl2N5O3/c22-16-11-15(28(30)31)12-17(23)19(16)24-25-20-18(13-7-3-1-4-8-13)26-27(21(20)29)14-9-5-2-6-10-14/h1-12,26H

InChI Key

BAZLITKDXUBVPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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